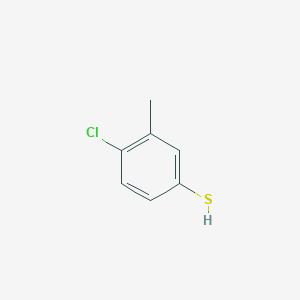

4-Chloro-3-methylthiophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClS/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBKWCYVLTDUGAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938040 | |

| Record name | 4-Chloro-3-methylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17178-00-6 | |

| Record name | 4-Chloro-3-methylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-3-methylthiophenol CAS number and properties

An In-depth Technical Guide to 4-Chloro-3-methylthiophenol

A Note from the Senior Application Scientist

This document provides a comprehensive technical overview of 4-chloro-3-methylthiophenol. It is important to note that this compound is a distinct chemical entity and should not be confused with the more widely documented compound, 4-chloro-3-methylphenol (CAS RN: 59-50-7). Publicly available data for 4-chloro-3-methylthiophenol is limited. Therefore, this guide synthesizes information from available supplier data, established chemical principles, and comparative analysis of structurally related molecules to provide a robust and practical resource for researchers. The insights herein are intended to guide synthesis, characterization, and application efforts in a research and development setting.

Chemical Identity and Core Properties

4-Chloro-3-methylthiophenol is an aromatic thiol compound characterized by a benzene ring substituted with a thiol (-SH) group, a chlorine atom, and a methyl group.

CAS Registry Number: 17178-00-6[1]

Synonyms:

-

4-Chloro-3-methylbenzenethiol

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇ClS | Oakwood Chemical[2] |

| Molecular Weight | 158.65 g/mol | BLD Pharm[1] |

| Appearance | (Predicted) Colorless to light-yellow liquid or low-melting solid with a strong, unpleasant odor. | Inferred from thiol properties[3][4] |

| Melting Point | Not available. (For comparison, 4-chloro-3-methylphenol is 63-65 °C) | [5] |

| Boiling Point | Not available. (For comparison, 4-chloro-3-methylphenol is 235-239 °C) | [5] |

| Solubility | Predicted to be poorly soluble in water; soluble in organic solvents like dichloromethane, THF, and alcohols. | Inferred from general thiol/phenol properties |

| pKa | Estimated to be more acidic than the corresponding phenol (phenol pKa ≈ 10; thiophenol pKa ≈ 7.8). | [6] |

Synthesis and Purification

While a specific, published synthesis for 4-chloro-3-methylthiophenol is not available, a plausible and efficient route can be designed based on established methods for preparing substituted thiophenols. The reduction of a corresponding sulfonyl chloride is a common and high-yielding method.[7]

Proposed Synthetic Workflow

The proposed synthesis starts from the commercially available compound 3-chloro-4-methylaniline.

Caption: Proposed workflow for the synthesis of 4-chloro-3-methylthiophenol.

Detailed Experimental Protocol

Step 1: Diazotization of 3-Chloro-4-methylaniline

-

In a three-necked flask equipped with a mechanical stirrer and thermometer, prepare a solution of 3-chloro-4-methylaniline in aqueous hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Formation of 4-Chloro-3-methylbenzene-1-sulfonyl chloride

-

In a separate vessel, prepare a solution of sulfur dioxide (SO₂) in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(I) chloride (CuCl).

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl solution. Vigorous evolution of nitrogen gas will occur.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the sulfonyl chloride product into an organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 4-chloro-3-methylbenzene-1-sulfonyl chloride.

Step 3: Reduction to 4-Chloro-3-methylthiophenol

-

In a large flask, create a cold mixture of concentrated sulfuric acid and cracked ice.[7]

-

While stirring vigorously and maintaining the temperature at -5 to 0 °C, add the crude sulfonyl chloride from Step 2.

-

Add zinc dust portion-wise, ensuring the temperature does not rise above 0 °C.[7]

-

After the addition is complete, allow the mixture to stir and slowly warm. The reduction can take several hours.

-

The final product, 4-chloro-3-methylthiophenol, can be isolated by steam distillation or solvent extraction.

Step 4: Purification

-

The crude product should be purified to remove unreacted starting materials and byproducts.

-

Vacuum distillation is the preferred method for purifying thiophenols.

-

Alternatively, column chromatography on silica gel can be employed for smaller-scale purifications.

Chemical Reactivity and Potential Applications

Core Reactivity

The reactivity of 4-chloro-3-methylthiophenol is governed by the thiol group, which is both nucleophilic (as the thiolate anion) and acidic.

-

Nucleophilic Reactions: The thiolate anion, readily formed by deprotonation with a mild base, is a potent nucleophile. It can participate in S-alkylation, S-arylation, and Michael addition reactions. This makes it a valuable building block for creating more complex molecules containing a thioether linkage.[8][9]

-

Oxidation: The thiol group can be oxidized to form a disulfide bridge (dimerization) or further oxidized to sulfonic acids under stronger conditions.

-

Electrophilic Aromatic Substitution: The benzene ring can undergo further electrophilic substitution, with the directing effects influenced by the activating methyl and thiol groups and the deactivating chloro group.

Caption: Key reactivity pathways for 4-chloro-3-methylthiophenol.

Applications in Research and Drug Development

While specific applications for this molecule are not documented, its structure suggests significant potential, particularly in medicinal chemistry and materials science.

-

Pharmaceutical Scaffolding: Chlorinated organic compounds are prevalent in pharmaceuticals, with over 250 FDA-approved chloro-containing drugs on the market.[10][11] The presence of chlorine can enhance metabolic stability, lipophilicity, and binding affinity. The thiol group provides a reactive handle for conjugation or for incorporation into bioactive scaffolds.[9]

-

PET Ligand Development: Structurally related thiophenol precursors are crucial for synthesizing Positive Emission Tomography (PET) radioligands, which are used as biomarkers in preclinical drug development.[12] 4-Chloro-3-methylthiophenol could serve as a precursor for novel PET ligands targeting receptors in the central nervous system.

-

Probe for Natural Product Discovery: Thiophenol probes are used in reactivity-guided drug discovery to identify and isolate electrophilic natural products from crude extracts.[13] The specific substitution pattern of 4-chloro-3-methylthiophenol could offer unique reactivity or selectivity in such screening campaigns.

Analytical Characterization

A comprehensive analytical workflow is essential to confirm the identity and purity of synthesized 4-chloro-3-methylthiophenol.

| Technique | Expected Observations | Purpose |

| ¹H NMR | - Aromatic protons (3H) in the 7.0-7.5 ppm region with characteristic splitting patterns. - Methyl protons (3H) as a singlet around 2.3-2.5 ppm. - Thiol proton (1H) as a broad singlet, typically between 3.0-4.0 ppm. | Structural confirmation and identification of functional groups.[14][15] |

| ¹³C NMR | - Aromatic carbons (6C) in the 120-140 ppm range. - Methyl carbon (1C) around 20 ppm. | Confirms carbon skeleton and substitution pattern.[16] |

| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) at m/z 158. - A characteristic isotopic pattern (M+2) at m/z 160 with ~32% the intensity of M⁺, confirming the presence of one chlorine atom. | Molecular weight determination and elemental composition confirmation.[15] |

| Infrared (IR) Spectroscopy | - S-H stretching band (weak) around 2550-2600 cm⁻¹. - C-S stretching bands. - Aromatic C-H and C=C stretching bands. | Identification of key functional groups, especially the thiol.[17] |

| GC/HPLC | A single major peak. | Purity assessment. |

Safety and Handling

Danger: Aromatic thiols are hazardous. They are known for their extreme and offensive odors, toxicity, and potential for skin and eye irritation.[3][4] All handling must be performed in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles or a face shield.[18][19]

-

Odor Control: The human nose can detect thiols at parts-per-billion levels.[3] All exhaust from reactions and rotary evaporators should be passed through a bleach trap (a bubbler containing a 1:1 solution of commercial bleach and water) to oxidize and neutralize the thiol vapor.[20]

-

Waste Disposal: All liquid and solid waste containing thiols must be segregated into clearly labeled hazardous waste containers.

-

Decontamination: Glassware and surfaces contaminated with thiols should be soaked in a bleach solution overnight in a fume hood to neutralize the odor and reactivity.[4]

-

Spill Response: Small spills can be absorbed with an inert material. The contaminated material should be sealed in a bag or container and disposed of as hazardous waste. For larger spills, evacuate the area and contact environmental health and safety personnel.[4]

References

-

Li, S., et al. (2020). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. ACS Omega. Available at: [Link][12]

-

Jubie, S., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure. Available at: [Link][10]

-

University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP. Retrieved from [Link][20]

-

LANXESS. (2015). Product Safety Assessment: 4-Chloro-3-methylphenol. Retrieved from [Link][21]

-

University College London. (2020). Thiols Safety. Retrieved from [Link][3]

-

CPAChem. (n.d.). 4-Chloro-3-methylphenol. Retrieved from [Link]

-

Autech. (n.d.). Product Search Result. Retrieved from [Link]

-

ResearchGate. (n.d.). Substitution reactions involving thiophenol. Retrieved from [Link]

-

Moore, B. S., et al. (2019). Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. Journal of the American Chemical Society. Available at: [Link][13]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol, 97%. Retrieved from [Link][18]

-

Oakwood Chemical. (n.d.). 4-Chloro-3-methylthiophenol. Retrieved from [Link][2]

-

Organic Chemistry Portal. (n.d.). Synthesis of thiophenols. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenol. Retrieved from [Link]

-

PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link][11]

-

Organic Syntheses. (n.d.). Thiophenol. Retrieved from [Link][7]

-

ChemBK. (n.d.). 4-chloro-2-methylthiophenol. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of chlorothiophenols.

-

MDPI. (2018). Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations. Retrieved from [Link][16]

-

MDPI. (2020). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Retrieved from [Link][17]

-

NIST. (n.d.). Phenol, 4-chloro-3-methyl-. Retrieved from [Link]

-

YouTube. (2023). Introduction to and Synthesis of Thiols for Organic Chemistry. Retrieved from [Link][6]

-

Royal Society of Chemistry. (2020). Characterization of products from the chemical removal of thiol in hydrocarbon streams using DART-MS and NMR spectroscopy. Retrieved from [Link][15]

-

ResearchGate. (n.d.). Thiophenol chlorination study. Retrieved from [Link]

-

PubMed. (2021). Quantification of Thiophenols at Nanogram-per-Liter Levels in Wine by UHPLC-MS/MS after Derivatization with N-Ethylmaleimide. Retrieved from [Link]

-

YouTube. (2019). Reactivity of Thiols and Thiolates. Retrieved from [Link][8]

-

National Institutes of Health. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Available at: [Link][9]

Sources

- 1. 17178-00-6|4-Chloro-3-methylthiophenol|BLD Pharm [bldpharm.com]

- 2. 4-Chloro-3-methylthiophenol [oakwoodchemical.com]

- 3. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]

- 4. faculty.washington.edu [faculty.washington.edu]

- 5. 4-Chloro-3-methylphenol | 59-50-7 [chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. youtube.com [youtube.com]

- 9. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thiophenol(108-98-5) 1H NMR [m.chemicalbook.com]

- 15. Characterization of products from the chemical removal of thiol in hydrocarbon streams using DART-MS and NMR spectroscopy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. fishersci.com [fishersci.com]

- 20. Reagents & Solvents [chem.rochester.edu]

- 21. lanxess.com [lanxess.com]

An In-depth Technical Guide to 4-Chloro-3-methylthiophenol

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-3-methylthiophenol (CAS No. 17178-00-6), a substituted aromatic thiol. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information and provides expert insights based on the established chemistry of related thiophenols. The guide covers core molecular and physical properties, discusses general and robust methodologies for its synthesis and characterization, outlines expected chemical reactivity, and addresses safety and handling considerations. The content is structured to deliver actionable knowledge for professionals in chemical research and drug development, emphasizing the principles behind the protocols and the importance of self-validating experimental design.

Core Compound Identity and Properties

4-Chloro-3-methylthiophenol is a distinct organosulfur compound. It is structurally analogous to the more common 4-chloro-3-methylphenol, with the critical substitution of a sulfur atom for the oxygen in the hydroxyl group, forming a sulfhydryl (-SH) or thiol group. This substitution significantly influences its chemical properties, particularly its acidity, nucleophilicity, and oxidation potential.

Molecular Formula and Weight

The fundamental molecular identifiers for 4-Chloro-3-methylthiophenol are essential for all quantitative experimental work.

| Identifier | Value | Source |

| Molecular Formula | C₇H₇ClS | [1] |

| Molecular Weight | 158.65 g/mol | [1] |

| CAS Number | 17178-00-6 |

Physicochemical Properties (Predicted and Inferred)

| Property | Inferred/Predicted Value | Rationale & Causality |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Typical for aromatic thiols. Color may develop upon exposure to air due to oxidation. |

| Odor | Strong, stenchy, unpleasant | The sulfhydryl group is responsible for the characteristic potent odor of thiols. |

| Boiling Point | > 200 °C (at atm. pressure) | The boiling point is expected to be higher than its phenol analog (4-chloro-3-methylphenol, b.p. ~235 °C) due to the larger sulfur atom and stronger van der Waals forces, though weaker hydrogen bonding. |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, ether, toluene). | The nonpolar aromatic ring and the relatively weak polarity of the S-H bond lead to poor water solubility.[2] |

| Acidity (pKa) | ~6-8 | Thiophenols are significantly more acidic than their corresponding phenols (pKa ~10) because the larger sulfur atom can better stabilize the negative charge of the resulting thiophenolate anion.[3] |

Synthesis of Substituted Thiophenols: A Strategic Overview

The synthesis of specifically 4-chloro-3-methylthiophenol is not explicitly detailed in common literature. However, several robust and general methods are employed for the synthesis of substituted aryl thiols. The choice of method is dictated by the availability of starting materials, desired scale, and functional group tolerance.

Key Synthetic Pathways

Two primary strategies are prevalent for creating the C-S bond in aromatic thiols: reduction of sulfonyl chlorides and nucleophilic substitution on an activated aromatic ring.

This is one of the most reliable and high-yielding methods for preparing thiophenols.[4] The process involves the reduction of a corresponding benzenesulfonyl chloride, which can often be prepared from the aniline or directly from the arene.

Protocol Justification:

-

Diazotization-Sulfonylation: Starting from the corresponding aniline (4-chloro-3-methylaniline) is a common route. The diazonium salt intermediate is highly versatile and can be converted to a sulfonyl chloride using sulfur dioxide and a copper catalyst.

-

Reduction: The use of zinc dust and a strong acid like sulfuric acid is a classic and effective method for reducing the sulfonyl chloride to the thiol.[4] This step must be performed under controlled temperature conditions to avoid side reactions. The self-validating aspect of this protocol lies in the monitoring of the reaction progress (e.g., by TLC or GC-MS) to ensure complete conversion of the sulfonyl chloride, which has vastly different properties from the final thiol product.

This method offers an alternative route starting from the analogous phenol (4-chloro-3-methylphenol). It involves the thermal or catalyzed rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which is then hydrolyzed to yield the thiophenol.[5] This pathway is advantageous when the phenol is a more accessible starting material than the corresponding aniline.

Experimental Protocol (General):

-

Thiocarbamate Formation: React 4-chloro-3-methylphenol with a dialkylthiocarbamoyl chloride in the presence of a base to form the O-aryl thiocarbamate.

-

Rearrangement: Heat the O-aryl thiocarbamate (typically >200 °C) to induce the rearrangement to the S-aryl isomer. The progress can be monitored by HPLC.

-

Hydrolysis: Hydrolyze the resulting S-aryl thiocarbamate using a strong base (e.g., NaOH or KOH) to liberate the thiophenolate salt.

-

Acidification: Carefully acidify the reaction mixture to protonate the thiophenolate and yield the final 4-chloro-3-methylthiophenol product.

Analytical Characterization

Proper characterization is critical to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods should be employed.

| Technique | Expected Observations for 4-Chloro-3-methylthiophenol |

| ¹H NMR | - -SH Proton: A singlet between 3.0-4.0 ppm. The chemical shift is variable and depends on concentration and solvent. - Aromatic Protons: Three distinct signals in the aromatic region (~6.8-7.5 ppm), showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. - Methyl Protons: A singlet around 2.2-2.5 ppm. |

| ¹³C NMR | - Aromatic Carbons: Six distinct signals in the aromatic region (~120-140 ppm). - Methyl Carbon: A signal in the aliphatic region (~15-25 ppm). |

| Infrared (IR) Spectroscopy | - S-H Stretch: A weak but sharp absorption band around 2550-2600 cm⁻¹. This peak is characteristic and confirms the presence of the thiol group. - C-S Stretch: A band in the 600-800 cm⁻¹ region. - Aromatic C-H & C=C: Standard absorptions in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A peak at m/z ≈ 158, showing a characteristic isotopic pattern (~3:1 ratio for M⁺ and M+2⁺) due to the presence of one chlorine atom. |

Chemical Reactivity and Applications

The reactivity of 4-chloro-3-methylthiophenol is governed by the nucleophilic nature of the sulfur atom and the acidity of the sulfhydryl proton.

Key Reactions

-

Deprotonation: Easily deprotonated by bases (e.g., hydroxides, alkoxides) to form the highly nucleophilic thiophenolate anion. This anion is a potent soft nucleophile, readily participating in Sₙ2 reactions.[6]

-

Oxidation: The thiol group is susceptible to oxidation. Mild oxidizing agents (e.g., I₂, air) will convert it to the corresponding disulfide (bis(4-chloro-3-methylphenyl) disulfide). Stronger oxidizing agents can lead to sulfonic acids.

-

S-Alkylation/S-Arylation: The thiophenolate is an excellent nucleophile for forming thioethers via reaction with alkyl halides or activated aryl halides.

Potential Applications in Drug Development

While specific applications for this molecule are not widely documented, substituted thiophenols are valuable intermediates in medicinal chemistry.

-

Building Blocks: The thiol group can be used as a handle to introduce sulfur-containing moieties into larger molecules. Thioethers, for instance, are common structural motifs in many pharmaceutical agents.

-

Precursors for Heterocycles: Thiophenols are key starting materials for the synthesis of sulfur-containing heterocyclic compounds, such as benzothiazoles and benzothiophenes, which are privileged scaffolds in drug discovery.[2]

-

Ligands for Metal-Based Drugs: The soft sulfur atom can act as a ligand to coordinate with metal centers in potential therapeutic agents.

Safety, Handling, and Storage

No specific Material Safety Data Sheet (MSDS) is publicly available for 4-chloro-3-methylthiophenol. Therefore, handling precautions must be based on the hazardous nature of related, well-characterized thiophenols, such as 4-chlorothiophenol.

GHS Hazard Classification (Inferred):

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[7]

-

Skin Corrosion/Irritation (Category 1B/1C): Causes severe skin burns and eye damage.[7]

-

Serious Eye Damage (Category 1): Causes serious eye damage.[7]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Work must be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

-

Eye/Face Protection: Use chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If working outside a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from oxidizing agents, strong bases, and sources of ignition.

-

Due to its potent stench, it is advisable to store it in secondary containment.

Conclusion

4-Chloro-3-methylthiophenol is a specialty chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. While direct experimental data is sparse, its properties and reactivity can be reliably inferred from the well-established chemistry of aromatic thiols. This guide provides the foundational knowledge required for its synthesis, characterization, and safe handling, enabling researchers to confidently incorporate this versatile building block into their development programs. Rigorous analytical confirmation at each experimental stage is paramount to ensure the integrity of the research outcomes.

References

-

Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand . National Institutes of Health (NIH). Available at: [Link]

-

Safety Data Sheet - 4-Chlorobenzenethiol . Research Core Facilities. Available at: [Link]

-

Thiophenol Product Information . LookChem. Available at: [Link]

-

4-Chloro-3-methylphenol Product Safety Assessment . LANXESS. Available at: [Link]

-

Phenol, 4-chloro-3-methyl- . NIST WebBook. Available at: [Link]

-

Substitution reactions involving thiophenol . ResearchGate. Available at: [Link]

-

Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds . ChemistrySelect. Available at: [Link]

-

Mass spectrum of Phenol, 4-chloro-3-methyl- . NIST WebBook. Available at: [Link]

-

Phenol - Wikipedia . Wikipedia. Available at: [Link]

-

Supporting Information for ipso-hydroxylation of arylboronic acid . The Royal Society of Chemistry. Available at: [Link]

-

Method for preparing substituted thiophenol... . Patsnap Eureka. Available at: [Link]

-

Thiophenol Synthesis . Organic Syntheses. Available at: [Link]

-

4-Chloro-3-methylphenol Mass Spectrum . mzCloud. Available at: [Link]

-

4-Chloro-3-methyl-phenol Spectrum . SpectraBase. Available at: [Link]

-

Thiophenol synthesis by C-S coupling or substitution . Organic Chemistry Portal. Available at: [Link]

-

Chemical Properties of 4-Chloro-2-methylthiophenol . Cheméo. Available at: [Link]

- Synthesis method of 4-chloro-3-cresol. Google Patents.

-

Synthesis of 4-Methylthiophenol . ResearchGate. Available at: [Link]

-

Introduction to and Synthesis of Thiols for Organic Chemistry . YouTube. Available at: [Link]

-

4-(Methylthio)thiophenol . NIST WebBook. Available at: [Link]

-

4-Chloro-3-methylphenol mesylate Spectrum . SpectraBase. Available at: [Link]

-

p-Chlorothiophenol . PubChem. Available at: [Link]

-

Reactivity of Thiols and Thiolates . YouTube. Available at: [Link]

-

Landolt-Börnstein Indexes of Organic Compounds . Springer. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. manavchem.com [manavchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Method for preparing substituted thiophenol and heterocyclic thiophenol by continuous flow reactor - Eureka | Patsnap [eureka.patsnap.com]

- 6. m.youtube.com [m.youtube.com]

- 7. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

Synthesis and characterization of 4-Chloro-3-methylthiophenol

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Chloro-3-(methylthio)phenol

This guide provides a comprehensive overview of a robust synthetic route to 4-Chloro-3-(methylthio)phenol and the analytical methodologies required for its structural confirmation and purity assessment. This molecule, incorporating a phenol, a thioether, and a halogen, represents a class of substituted aromatic compounds with significant potential as building blocks in medicinal chemistry and materials science. Phenolic and thioether moieties are prevalent in numerous biologically active compounds and approved drugs, acting as crucial pharmacophores that influence binding affinity, selectivity, and pharmacokinetic properties.[1][2] This document is intended for researchers and professionals in organic synthesis and drug development, offering both theoretical grounding and practical, field-proven insights.

Synthesis of 4-Chloro-3-(methylthio)phenol

Strategic Approach and Retrosynthesis

Our retrosynthetic analysis identifies 4-chloro-3-(methylthio)aniline as the key late-stage intermediate. The conversion of an aromatic amine to a phenol via a diazonium salt intermediate is a classic and reliable transformation in organic synthesis, known as the Sandmeyer reaction or a variation thereof.[3][4] This aniline precursor can, in turn, be constructed from simpler building blocks, offering a clear and scalable pathway.

Caption: Retrosynthetic analysis of 4-Chloro-3-(methylthio)phenol.

Forward Synthesis Pathway and Rationale

The proposed forward synthesis leverages well-established, high-yielding reactions. The key is the strategic order of operations: introducing the sulfur moiety, methylating it, reducing the nitro group, and finally, converting the resulting aniline to the target phenol. This sequence prevents unwanted side reactions and simplifies purification at each stage. A similar strategy has been successfully employed for related thiophenol precursors.

The overall workflow is visualized below.

Caption: Forward synthesis workflow for 4-Chloro-3-(methylthio)phenol.

Experimental Protocol: Diazotization and Hydrolysis

This protocol details the final, critical conversion of the aniline precursor to the phenol product. The procedure is based on well-established methods for this type of transformation.[5][6]

Disclaimer: This protocol must be performed by trained personnel in a properly equipped chemical laboratory with appropriate safety measures in place.

Materials:

-

4-chloro-3-(methylthio)aniline (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂) (1.1 eq)

-

Deionized Water

-

Diethyl Ether or Ethyl Acetate (for extraction)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Preparation of Acidic Aniline Solution: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid to deionized water (e.g., to create a ~30% v/v solution) in an ice-salt bath to maintain a temperature below 10 °C. Slowly dissolve the 4-chloro-3-(methylthio)aniline (1.0 eq) in the cold acid solution with stirring. Maintain the temperature between 0 and 5 °C.

-

Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this NaNO₂ solution dropwise to the stirred aniline suspension via the dropping funnel. The rate of addition must be carefully controlled to keep the internal temperature of the reaction mixture between 0 and 5 °C.[7] A slight excess of nitrous acid can be tested for using starch-iodide paper.

-

Hydrolysis of the Diazonium Salt: Once the addition is complete and the diazotization is confirmed, the reaction vessel is carefully removed from the ice bath. The dropping funnel is replaced with a reflux condenser. The solution is then slowly heated. Vigorous evolution of nitrogen gas (N₂) will be observed.[5] The mixture is typically heated to 50-100 °C and maintained at that temperature until gas evolution ceases (typically 30-60 minutes).

-

Work-up and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous phase three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Washing: Combine the organic extracts. Wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-Chloro-3-(methylthio)phenol.

-

Purification: The crude product can be further purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., hexane/ethyl acetate).

Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized product is paramount. A standard workflow involving Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy is employed.

Caption: Standard analytical workflow for compound characterization.

Predicted Spectroscopic Data

| Technique | Predicted Key Data |

| ¹H NMR (400 MHz, CDCl₃) | δ ~ 7.2-7.3 (d, 1H, H-5), δ ~ 6.8-7.0 (m, 2H, H-2 & H-6), δ ~ 5.0-6.0 (s, br, 1H, -OH), δ ~ 2.4-2.5 (s, 3H, -SCH₃) ppm. |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~ 152-155 (C-OH), δ ~ 130-132 (C-Cl), δ ~ 125-130 (Aromatic CH), δ ~ 115-120 (Aromatic CH), δ ~ 15-17 (-SCH₃) ppm. |

| IR Spectroscopy (ATR) | ν ~ 3200-3500 cm⁻¹ (broad, O-H stretch), ~3000-3100 cm⁻¹ (sp² C-H stretch), ~2920 cm⁻¹ (sp³ C-H stretch), ~1500-1600 cm⁻¹ (C=C aromatic stretch), ~1000-1100 cm⁻¹ (C-Cl stretch). |

| Mass Spec. (EI) | Molecular Ion (M⁺) at m/z ≈ 174 (³⁵Cl) and 176 (³⁷Cl) in a ~3:1 ratio. Key fragments from loss of -CH₃, -SCH₃. |

Expert Rationale for Predictions

-

¹H NMR: The aromatic region will show a complex pattern due to the substitution. The proton ortho to the chloro group (H-5) is expected to be a doublet around 7.2 ppm, similar to 4-chlorophenol (δ 7.19 ppm)[8]. The methylthio group (-SCH₃) protons will appear as a sharp singlet around 2.4-2.5 ppm, consistent with data for 4-(methylthio)phenol (δ 2.439 ppm)[9]. The phenolic proton (-OH) will be a broad singlet, its position being concentration-dependent.

-

¹³C NMR: The carbon attached to the hydroxyl group (C-1) will be the most downfield in the aromatic region (~154 ppm), as seen in 4-chlorophenol[8]. The carbon bearing the methylthio group (C-3) will be influenced by both sulfur and the adjacent hydroxyl group. The methyl carbon of the thioether will be significantly upfield, typically around 15-17 ppm, as observed in related structures like 3-methyl-4-(methylthio)phenol[10].

-

IR Spectroscopy: The spectrum will be dominated by a strong, broad absorption for the phenolic O-H stretch between 3200-3500 cm⁻¹. The presence of the aromatic ring will be confirmed by C=C stretching bands in the 1500-1600 cm⁻¹ region. A C-H stretch from the methyl group will appear just below 3000 cm⁻¹, typical for sp³ C-H bonds.

-

Mass Spectrometry: The most telling feature will be the isotopic pattern of the molecular ion due to the presence of chlorine. The M⁺ peak at m/z 174 (containing ³⁵Cl) and the M+2 peak at m/z 176 (containing ³⁷Cl) should appear in an approximate 3:1 intensity ratio, confirming the presence of one chlorine atom. The molecular weight of C₇H₇ClOS is 174.65 g/mol , consistent with these peaks.

Safety and Handling

3.1. Hazard Identification Based on the safety data for the closely related isomer 3-Chloro-4-(methylthio)phenol, the target compound should be handled as a hazardous substance.[11]

-

Acute Toxicity: Harmful if swallowed (H302).

-

Skin Corrosion/Irritation: Causes skin irritation (H315).

-

Eye Damage/Irritation: Causes serious eye irritation (H319).

-

Respiratory Hazard: May cause respiratory irritation (H335).

-

General Phenolic Hazard: Phenols are generally corrosive and toxic. Thioethers often have a strong, unpleasant stench.[12]

3.2. Recommended Precautions

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Handling and Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12] Avoid formation of dust.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

This guide outlines a logical and robust multi-step synthesis for 4-Chloro-3-(methylthio)phenol, culminating in a well-established diazotization-hydrolysis reaction. The provided characterization framework, based on expert analysis of spectroscopic data from analogous compounds, offers a reliable method for structural confirmation. By adhering to the detailed protocols and stringent safety precautions, researchers can confidently synthesize and validate this valuable chemical building block for applications in drug discovery and beyond.

References

-

askIITians. (2025). How to convert benzene Diazonium chloride to phenol? Retrieved from askIITians. [Link]

-

El-Hiti, G. A., & Smith, K. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. MDPI. [Link]

-

Pearson. Show how you would convert aniline to the following compounds. (g) phenol. Retrieved from Pearson. [Link]

-

Quora. (2018). How will you convert aniline to phenol? Retrieved from Quora. [Link]

-

The Royal Society of Chemistry. Supporting information for - General procedure for the ipso-hydroxylation of arylboronic acid. Retrieved from The Royal Society of Chemistry. [Link]

-

Stor Am Jabatan Kimia Fakulti Sains UTM. Safety Data Sheet. Retrieved from Stor Am Jabatan Kimia Fakulti Sains UTM. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Retrieved from Organic Chemistry Portal. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000228). Retrieved from Human Metabolome Database. [Link]

-

NIST. Phenol, 4-chloro-3-methyl- IR Spectrum. Retrieved from the NIST WebBook. [Link]

-

NIST. Phenol, 4-chloro-3-methyl- Mass Spectrum. Retrieved from the NIST WebBook. [Link]

-

Reddit. (2025). Conversion of an aniline to a phenol through the diazonium salt. Retrieved from Reddit. [Link]

-

ResearchGate. (2025). Regioselective synthesis of important chlorophenols in the presence of methylthioalkanes with remote SMe, OMe or OH substituents. Retrieved from ResearchGate. [Link]

- Google Patents. US3406202A - Preparation of aniline thioethers.

-

Organic Syntheses. Procedure for 4-chlorobenzenediazonium chloride solution. Retrieved from Organic Syntheses. [Link]

- Google Patents. US9527789B2 - Method for the preparation of phenols.

-

NIST. Phenol, 4-chloro- IR Spectrum. Retrieved from the NIST WebBook. [Link]

-

PubChem. p-Chlorothiophenol. Retrieved from PubChem. [Link]

-

Chemistry Stack Exchange. (2021). Is there a way to convert aniline to phenol without diazotizing it? Retrieved from Chemistry Stack Exchange. [Link]

-

Semantic Scholar. APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Retrieved from Semantic Scholar. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from Organic Chemistry Data. [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities. Retrieved from KGROUP. [Link]

-

ResearchGate. (2025). Synthesis of 4-Methylthiophenol. Retrieved from ResearchGate. [Link]

-

NIST. Phenol, 4-chloro-3-methyl- Gas Chromatography. Retrieved from the NIST WebBook. [Link]

-

NIST. Phenol, 4-chloro- IR Spectrum. Retrieved from the NIST WebBook. [Link]

-

NIST. Phenol, 4-chloro-3-methyl-. Retrieved from the NIST WebBook. [Link]

-

NIST. Phenol, 4-chloro-3-methyl- IR Spectrum. Retrieved from the NIST WebBook. [Link]

-

SpectraBase. 4-Chloro-3-methyl-phenol - Optional[MS (GC)] - Spectrum. Retrieved from SpectraBase. [Link]

-

Researcher.Life. (2021). Applications substituted 2-aminothiophenes in drug design. Retrieved from R Discovery. [Link]

-

ResearchGate. (2025). Applications substituted 2-aminothiophenes in drug design. Retrieved from ResearchGate. [Link]

-

PubChem. 4-Chloro-3-methylaniline. Retrieved from PubChem. [Link]

-

National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from NIH. [Link]

-

National Institutes of Health. Integrated Synthesis and Testing of Substituted Xanthine Based DPP4 Inhibitors: Application to Drug Discovery. Retrieved from NIH. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. echemi.com [echemi.com]

- 5. quora.com [quora.com]

- 6. US9527789B2 - Method for the preparation of phenols - Google Patents [patents.google.com]

- 7. reddit.com [reddit.com]

- 8. rsc.org [rsc.org]

- 9. 4-(Methylthio)phenol(1073-72-9) 1H NMR [m.chemicalbook.com]

- 10. 3-Methyl-4-(methylthio)phenol(3120-74-9) 13C NMR [m.chemicalbook.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

An In-depth Technical Guide to the Structural and Conformational Analysis of 4-Chloro-3-methylthiophenol

Abstract: This guide provides a comprehensive framework for the detailed structural and conformational analysis of 4-chloro-3-methylthiophenol (C₇H₇ClS), a substituted aromatic thiol of interest in synthetic chemistry and materials science. Recognizing the limited availability of direct experimental data for this specific molecule, this document outlines a robust, integrated strategy combining computational modeling with established spectroscopic and analytical techniques. We detail the theoretical underpinnings and practical methodologies for determining its three-dimensional structure, identifying low-energy conformers, and understanding the non-covalent interactions that govern its molecular behavior. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to characterize novel or sparsely documented aromatic compounds, using 4-chloro-3-methylthiophenol as a primary case study.

Introduction and Molecular Overview

4-Chloro-3-methylthiophenol is an organosulfur compound featuring a benzene ring substituted with chloro, methyl, and thiol (mercaptan) functional groups. Its structural analogues, such as chlorocresols and chlorothiophenols, are utilized as preservatives, disinfectants, and synthetic intermediates.[1][2] The precise spatial arrangement of its substituents dictates its physicochemical properties, including reactivity, intermolecular interactions, and biological activity. The relative positions of the bulky chlorine atom, the methyl group, and the conformationally flexible thiol group introduce potential for steric hindrance and subtle intramolecular interactions that define the molecule's preferred three-dimensional shape.

A thorough conformational analysis is critical for understanding how this molecule interacts with its environment, be it in a crystal lattice, in solution, or at the active site of a biological target. This guide establishes a validated workflow for achieving this, beginning with in silico prediction and proceeding to experimental verification.

Core Strategy: An Integrated Computational and Experimental Workflow

The analysis of a molecule with limited prior art requires a predictive-first approach. We leverage the power of computational chemistry to build a foundational understanding of the molecule's potential energy surface, which then informs and guides targeted experimental verification. This self-validating system ensures that experimental efforts are efficient and that the interpretation of complex spectroscopic data is grounded in a robust theoretical model.

Figure 1: Integrated workflow for structural and conformational analysis.

In Silico Structural Analysis: A Predictive Foundation

Computational chemistry, specifically Density Functional Theory (DFT), provides a powerful means to explore the conformational landscape of a molecule. DFT offers an excellent balance of computational cost and accuracy for predicting geometries, energies, and vibrational frequencies of organic molecules.[3][4]

Rationale for Method Selection

-

Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen for its proven track record in accurately predicting the properties of a wide range of organic systems, including phenols and thiophenols.[3]

-

Basis Set (6-311++G(d,p)): This triple-zeta basis set provides sufficient flexibility for an accurate description of the molecule's electronic structure. The inclusion of diffuse functions (++) is crucial for describing the lone pairs on sulfur and chlorine, while polarization functions (d,p) are essential for accurately modeling bonding and non-covalent interactions.

Experimental Protocol: DFT-Based Conformational Analysis

Objective: To identify all stable conformers of 4-chloro-3-methylthiophenol and determine their relative energies and key structural parameters.

Methodology:

-

Initial Structure Construction: Build the 3D structure of 4-chloro-3-methylthiophenol using molecular modeling software (e.g., Avogadro, GaussView).

-

Potential Energy Surface (PES) Scan:

-

Identify the primary degree of rotational freedom: the dihedral angle defined by the atoms C2-C1-S-H. This rotation governs the orientation of the thiol proton relative to the aromatic ring.

-

Perform a relaxed PES scan using a moderate level of theory (e.g., B3LYP/6-31G(d)). The scan should systematically rotate the C2-C1-S-H dihedral angle in 10-15° increments, allowing all other geometric parameters to relax at each step.

-

Plot the relative energy versus the dihedral angle to identify the approximate angles corresponding to energy minima (stable conformers) and maxima (rotational barriers).

-

-

Geometry Optimization:

-

From the PES scan, select the structures corresponding to the energy minima.

-

Perform full geometry optimizations on these structures using the high-level B3LYP/6-311++G(d,p) method. This step refines the molecular geometry to find the exact stationary point on the potential energy surface.

-

-

Frequency Calculation:

-

Perform a frequency calculation at the same level of theory for each optimized structure.

-

Validation: Confirm that each optimized structure is a true minimum by ensuring the absence of imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer.

-

Data Extraction: The output provides zero-point vibrational energies (ZPVE), thermal corrections to Gibbs free energy, and predicted IR and Raman spectra.

-

-

Data Analysis:

-

Compare the ZPVE-corrected electronic energies or the Gibbs free energies of the stable conformers to determine their relative populations at a given temperature.

-

Analyze the key geometric parameters (bond lengths, bond angles, dihedral angles) of the most stable conformer(s).

-

Predicted Conformational Landscape

The primary conformational question for 4-chloro-3-methylthiophenol revolves around the orientation of the S-H bond. By analogy with other thiophenols, two primary planar conformers are expected:

-

Syn-conformer: The S-H bond is oriented towards the adjacent methyl group. This conformation may be sterically disfavored.

-

Anti-conformer: The S-H bond is oriented away from the methyl group and towards the C-H bond at position 2 of the ring. This is anticipated to be the lower energy conformer.

The PES scan will reveal the energy barrier separating these two forms. The steric bulk of the adjacent methyl and chloro groups is expected to create a significant rotational barrier.

| Parameter | Predicted Value (Anti-Conformer) | Predicted Value (Syn-Conformer) | Rationale / Comparison |

| Relative Energy (ΔG) | 0.00 kcal/mol (Reference) | > 2 kcal/mol (Expected) | Steric clash between H (thiol) and H (methyl) in the syn form. |

| C1-S Bond Length | ~1.77 Å | ~1.77 Å | Typical for aryl thiols. |

| S-H Bond Length | ~1.35 Å | ~1.35 Å | Standard S-H single bond. |

| C2-C1-S-H Dihedral | ~180° | ~0° | Defines the anti and syn conformations, respectively. |

| C1-C2-Cl Bond Angle | ~120° | ~120° | Influenced by sp² hybridization and substituent effects. |

Table 1: Predicted geometric parameters and relative energies for the primary conformers of 4-chloro-3-methylthiophenol based on DFT calculations.

Experimental Verification via Spectroscopy

The predictions from computational modeling must be validated through empirical measurement. Spectroscopic techniques provide a direct probe of the molecule's structure and vibrational modes.

Vibrational Spectroscopy (FT-IR & FT-Raman)

Vibrational spectroscopy is highly sensitive to molecular structure and the chemical environment of functional groups. By comparing the experimental spectrum to the DFT-predicted spectrum, one can confirm the presence of the dominant conformer.

Objective: To identify the characteristic vibrational modes of 4-chloro-3-methylthiophenol and confirm its computed ground-state conformation.

Methodology:

-

Sample Preparation:

-

FT-IR: Prepare a KBr pellet by mixing a small amount of the crystalline sample with dry KBr powder and pressing it into a transparent disk.

-

FT-Raman: Place the crystalline solid sample directly into the spectrometer's sample holder.

-

-

Data Acquisition:

-

Record the FT-IR spectrum, typically from 4000 to 400 cm⁻¹.

-

Record the FT-Raman spectrum using a 1064 nm laser to minimize fluorescence.

-

-

Spectral Analysis:

-

Identify and assign the key vibrational bands using the DFT-calculated frequencies as a guide. (Note: Calculated harmonic frequencies are often systematically higher than experimental frequencies and may require a scaling factor for precise comparison).

-

The excellent agreement found in studies of the analogous compound, 4-chloro-3-methylphenol, between DFT calculations and experimental spectra supports the validity of this approach.[5][6]

-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum | Notes |

| S-H Stretch | 2550 - 2600 | IR (Weak), Raman (Strong) | A sharp, characteristic band for thiols. Its position can be sensitive to hydrogen bonding. |

| Aromatic C-H Stretch | 3000 - 3100 | IR (Medium), Raman (Strong) | Multiple bands are expected in this region. |

| Methyl C-H Stretch | 2850 - 3000 | IR (Medium), Raman (Medium) | Asymmetric and symmetric stretching modes. |

| Aromatic C=C Stretch | 1450 - 1600 | IR & Raman (Medium-Strong) | Characteristic ring "breathing" modes. |

| C-S Stretch | 600 - 750 | IR (Medium), Raman (Strong) | Often mixed with other ring modes, but a key fingerprint. |

| C-Cl Stretch | 650 - 800 | IR (Strong), Raman (Medium) | A strong band characteristic of aryl chlorides. |

Table 2: Expected characteristic vibrational frequencies for 4-chloro-3-methylthiophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive information about the connectivity and chemical environment of atoms in a molecule. ¹H and ¹³C NMR are fundamental for structural confirmation.

Objective: To confirm the chemical structure and probe the solution-state conformation of 4-chloro-3-methylthiophenol.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz).

-

Spectral Analysis:

-

¹H NMR: Expect distinct signals for the thiol proton (a broad singlet, ~3.5 ppm), the methyl protons (a singlet, ~2.3 ppm), and the three aromatic protons (doublets and a doublet of doublets in the ~7.0-7.5 ppm region).

-

¹³C NMR: Expect seven distinct signals corresponding to the seven unique carbon atoms. Chemical shifts can be compared to DFT-predicted values.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment can reveal through-space correlations between protons that are close to each other (< 5 Å), providing direct evidence of the preferred conformation in solution.[7] A key experiment would be to look for a cross-peak between the thiol proton and the methyl protons. The absence of this correlation would strongly support the dominance of the anti-conformer.

-

Figure 2: Logical diagram of expected NOE correlations for conformer determination.

Definitive Structure: X-ray Crystallography

For molecules that can be crystallized, single-crystal X-ray diffraction provides the most unambiguous structural data, including precise bond lengths, bond angles, and the conformation adopted in the solid state. It also reveals the details of intermolecular packing and interactions, such as potential hydrogen bonding or π-stacking.

Objective: To determine the definitive solid-state structure of 4-chloro-3-methylthiophenol.

Methodology:

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). Solvents like hexane or ethanol/water mixtures are common starting points for phenols and thiophenols.[8]

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding an atomic model with precise coordinates for each atom.

-

Analysis: The refined structure will confirm the dominant conformer in the solid state and allow for a direct, quantitative comparison with the results from the DFT calculations.

Conclusion

The structural and conformational analysis of 4-chloro-3-methylthiophenol, a molecule with scarce representation in scientific literature, can be comprehensively addressed through the integrated workflow presented in this guide. By initiating the investigation with robust DFT calculations, we can establish a predictive model of the molecule's conformational preferences and spectroscopic signatures. This theoretical framework provides the necessary foundation for efficiently planning and interpreting data from experimental techniques, including FT-IR, Raman, and multi-dimensional NMR spectroscopy. Ultimately, single-crystal X-ray diffraction can provide definitive validation of the computed structure. This synergistic approach, balancing prediction with empirical evidence, represents a powerful and reliable strategy for the complete characterization of novel chemical entities in academic and industrial research.

References

-

Low, J. C., et al. (2007). Intramolecular and intermolecular geometry of thiophenes with oxygen-containing substituents. Acta Crystallographica Section B: Structural Science, 63(Pt 5), 803–812. [Link]

-

Li, S., et al. (2020). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. Molecular Imaging and Biology, 22(5), 1229–1236. [Link]

-

Fiser, B., et al. (2022). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. Scientific Reports, 12(1), 12519. [Link]

-

Borges, E. M., et al. (2005). Substituent effects on the S–H bond dissociation energies of thiophenols. The Journal of Physical Chemistry A, 109(24), 5449–5453. [Link]

-

Arjunan, V., et al. (2013). Vibrational Spectroscopic Studies of 4-Chloro-3-Methylphenol. Oriental Journal of Chemistry, 29(1), 347-352. [Link]

-

LANXESS. (2015). Product Safety Assessment: 4-Chloro-3-methylphenol. Retrieved from [Link]

-

LookChem. (n.d.). The Role of 4-Chloro-3-Methylphenol in Organic Synthesis and Preservative Applications. Retrieved from [Link]

-

Ullah, F., et al. (2020). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Molecules, 25(23), 5732. [Link]

-

Arjunan, V., et al. (2013). Vibrational Spectroscopic Studies of 4-chloro-3-methylphenol. ResearchGate. [Link]

-

NIST. (n.d.). Phenol, 4-chloro-3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Im, H., et al. (2010). Photooxidative Coupling of Thiophenol Derivatives to Disulfides. The Journal of Physical Chemistry A, 114(44), 11769–11775. [Link]

-

Kumar, S., et al. (2018). Insights into Thiol-Aromatic Interactions: A Stereoelectronic Basis for S–H/π Interactions. Journal of the American Chemical Society, 140(45), 15266–15276. [Link]

-

Organic Syntheses. (n.d.). Thiophenol. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiophenol. Retrieved from [Link]

-

Vass, E., et al. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Molecules, 28(23), 7779. [Link]

Sources

- 1. lanxess.com [lanxess.com]

- 2. nbinno.com [nbinno.com]

- 3. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Vibrational Spectroscopic Studies of 4-Chloro-3-Methylphenol – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation [mdpi.com]

- 8. 4-Chloro-3-methylphenol | 59-50-7 [chemicalbook.com]

Spectroscopic data (NMR, IR, MS) of 4-Chloro-3-methylthiophenol

An In-Depth Guide to the Spectroscopic Characterization of 4-Chloro-3-methylthiophenol

Introduction: Defining the Molecule and Analytical Strategy

In the landscape of pharmaceutical and materials science, substituted aromatic thiols are pivotal building blocks. Their utility stems from the reactivity of the thiol group, which allows for the facile construction of sulfur-containing scaffolds. This guide provides an in-depth technical analysis of the spectroscopic data for 4-Chloro-3-methylthiophenol, a molecule with potential applications in organic synthesis.

The nomenclature "4-Chloro-3-methylthiophenol" is interpreted herein as 4-Chloro-3-methylbenzenethiol . This structure consists of a benzene ring substituted with a thiol group (-SH) at position 1, a methyl group (-CH₃) at position 3, and a chlorine atom (-Cl) at position 4. It is important to note that comprehensive, published spectral datasets for this specific compound are scarce. Therefore, this guide adopts a rigorous, field-proven approach: we will synthesize the expected spectroscopic data by integrating foundational principles of chemical analysis with empirical data from closely related structural analogs. This predictive and comparative methodology not only provides a robust analytical framework for 4-Chloro-3-methylthiophenol but also equips the researcher with the tools to interpret data for novel, related structures.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecular structure is the foundation for all spectral interpretation. The arrangement of substituents on the aromatic ring dictates the electronic environment of each atom, which in turn governs its spectroscopic behavior.

-

Molecular Formula: C₇H₇ClS

-

Molecular Weight: 158.65 g/mol

-

Synonyms: 4-Chloro-3-methylbenzenethiol

Caption: Molecular Structure of 4-Chloro-3-methylbenzenethiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra below are based on established substituent effects and data from analogs such as 4-chloro-3-methylphenol and various substituted thiophenols.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show three distinct regions: the aromatic protons, the thiol proton, and the methyl protons. The substitution pattern (1,3,4) results in three unique aromatic protons.

Table 1: Predicted ¹H NMR Data for 4-Chloro-3-methylbenzenethiol

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale & Notes |

|---|---|---|---|---|

| H-2 | ~ 7.25 | d | ~ 2.0 Hz | This proton is ortho to the -SH group and meta to the -CH₃ group. It appears as a narrow doublet due to small meta coupling with H-6. |

| H-6 | ~ 7.10 | dd | J ≈ 8.0, 2.0 Hz | This proton is ortho to H-5 (large coupling) and meta to H-2 (small coupling), resulting in a doublet of doublets. |

| H-5 | ~ 7.05 | d | J ≈ 8.0 Hz | This proton is ortho to the chlorine atom and coupled only to H-6, appearing as a doublet. |

| -SH | ~ 3.5 | br s | - | The chemical shift of the thiol proton is highly variable and depends on concentration, solvent, and temperature. It typically appears as a broad singlet and may exchange with D₂O. |

| -CH₃ | ~ 2.35 | s | - | The methyl group is adjacent to two carbons (one with Cl, one with H) and shows no proton coupling, hence it appears as a sharp singlet. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for 4-Chloro-3-methylbenzenethiol

| Carbon Assignment | Predicted δ (ppm) | Rationale & Notes |

|---|---|---|

| C-1 (-S) | ~ 132.0 | The carbon bearing the sulfur is moderately deshielded. |

| C-4 (-Cl) | ~ 131.0 | The carbon attached to chlorine is significantly deshielded due to the inductive effect of the halogen. |

| C-3 (-CH₃) | ~ 137.0 | This quaternary carbon is deshielded by the attached methyl group. |

| C-2 | ~ 130.0 | Aromatic CH carbon. |

| C-6 | ~ 128.0 | Aromatic CH carbon. |

| C-5 | ~ 127.5 | Aromatic CH carbon, likely the most shielded due to its position relative to the electron-donating groups. |

| -CH₃ | ~ 20.5 | Typical chemical shift for a methyl group attached to an aromatic ring. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Acquire data at 298 K. A standard pulse sequence (e.g., zg30) should be used. Key parameters include a spectral width of ~15 ppm, a relaxation delay of 2 seconds, and an acquisition time of at least 3 seconds. A total of 16 scans should provide an excellent signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30). Key parameters include a spectral width of ~220 ppm, a relaxation delay of 2 seconds, and an acquisition time of ~1 second. Approximately 1024 scans may be required for a high-quality spectrum.

-

Data Processing: Process the raw data (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) followed by a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The analysis focuses on characteristic absorption bands.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes & Rationale |

|---|---|---|---|

| 3100 - 3000 | C-H Aromatic Stretch | Medium | Characteristic of C-H bonds on the benzene ring. |

| 2960 - 2850 | C-H Aliphatic Stretch | Medium | Arises from the methyl (-CH₃) group. |

| 2600 - 2550 | S-H Stretch | Weak | Key diagnostic peak for thiols. This band is often weak and can be easily overlooked. Its presence is strong evidence for the -SH group.[1] |

| ~ 1590, ~1470 | C=C Aromatic Ring Stretch | Strong-Medium | These two bands are characteristic of the benzene ring itself. |

| ~ 1090 | C-Cl Stretch | Strong | The carbon-chlorine bond vibration typically appears in the fingerprint region and is a strong indicator of halogenation. |

Experimental Protocol for ATR-FTIR Spectroscopy

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Co-add 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. Electron Ionization (EI) is a common high-energy technique that induces extensive fragmentation.

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): The most critical feature is the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum will exhibit two molecular ion peaks at m/z 158 (for C₇H₇³⁵ClS) and m/z 160 (for C₇H₇³⁷ClS). The intensity ratio of these peaks will be approximately 3:1 , which is a definitive signature for a molecule containing one chlorine atom.[2]

-

Key Fragments: High-energy ionization will lead to predictable bond cleavages.

Table 4: Predicted Key Fragments in EI-MS

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 158/160 | [M]⁺ | Molecular ion, showing the characteristic 3:1 chlorine isotope pattern. |

| 123 | [M - Cl]⁺ | Loss of the chlorine atom. |

| 91 | [C₇H₇]⁺ | Likely formation of the stable tropylium ion, a common fragment in toluene derivatives.[3] |

Caption: Predicted major fragmentation pathway for 4-Chloro-3-methylbenzenethiol in EI-MS.

Experimental Protocol for EI-MS

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solids or via a GC inlet for volatile compounds.

-

Ionization: Use a standard electron ionization source with an electron energy of 70 eV.

-

Mass Analysis: Scan a mass range from m/z 40 to 400 using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the major fragment ions and propose fragmentation pathways consistent with the known structure.

Safety and Handling

Substituted thiophenols require careful handling due to their potential toxicity and overpowering odor.[4][5]

-

Engineering Controls: All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors and to contain the stench.

-

Personal Protective Equipment (PPE): Wear standard nitrile gloves (double-gloving is recommended), a laboratory coat, and chemical safety goggles.

-

Toxicity: Thiophenols as a class are toxic if swallowed, inhaled, or absorbed through the skin. They can cause skin and eye irritation.[6]

-

Disposal: All waste containing this compound should be treated as hazardous chemical waste. To neutralize the odor and reactivity of residual thiol, glassware can be rinsed with a dilute bleach solution within the fume hood.

Conclusion

The structural elucidation of 4-Chloro-3-methylbenzenethiol can be confidently achieved through a combined spectroscopic approach. The key identifiers are:

-

¹H NMR: Three distinct aromatic protons, a broad thiol singlet (~3.5 ppm), and a methyl singlet (~2.35 ppm).

-

IR: A weak but characteristic S-H stretch at ~2550 cm⁻¹.

-

MS: A molecular ion peak cluster at m/z 158/160 with a characteristic 3:1 intensity ratio, confirming the presence of a single chlorine atom.

By synthesizing predicted data from foundational principles and analog compounds, this guide provides a comprehensive and reliable framework for researchers to identify, characterize, and utilize this compound in their work.

References

- Cohen, S. G., & Adams, R. (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 98, 40-52.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7969, Thiophenol. Available at: [Link]

-

Cole-Parmer (2024). Material Safety Data Sheet - Thiophenol. Available at: [Link]

-

NIST (2024). Chemistry WebBook, SRD 69: Phenol, 4-chloro-3-methyl-. National Institute of Standards and Technology. Available at: [Link]

-

NIST (2024). Chemistry WebBook, SRD 69: Benzenethiol, 4-chloro-. National Institute of Standards and Technology. Available at: [Link]

-

NIST (2024). Mass spectrum of Benzenethiol, 4-chloro-. National Institute of Standards and Technology. Available at: [Link]

-

NIST (2024). Mass spectrum of Benzene, 1-chloro-4-methyl-. National Institute of Standards and Technology. Available at: [Link]

Sources

- 1. Thiophenol | C6H5SH | CID 7969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzenethiol, 4-chloro- [webbook.nist.gov]

- 3. Benzene, 1-chloro-4-methyl- [webbook.nist.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

Physical and chemical properties of 4-Chloro-3-methylthiophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Niche yet Significant Synthetic Building Block

4-Chloro-3-methylthiophenol, a substituted aromatic thiol, represents a unique molecular scaffold with significant potential in the realms of medicinal chemistry and advanced organic synthesis. Its distinct substitution pattern—a chlorine atom and a methyl group on the thiophenol ring—offers a nuanced electronic and steric profile that can be strategically exploited in the design of novel molecules. While not as extensively documented as simpler thiophenols, its structural motifs are pertinent to the development of bioactive compounds, making a thorough understanding of its properties crucial for researchers in drug discovery and materials science.

This guide provides a comprehensive overview of the known and extrapolated physicochemical properties, reactivity, and handling of 4-Chloro-3-methylthiophenol. In instances where direct experimental data for this specific molecule is not publicly available, we will draw upon established principles and data from closely related analogues to provide scientifically grounded insights. This approach aims to equip researchers with the foundational knowledge required to effectively and safely utilize this compound in their synthetic endeavors.

PART 1: Physicochemical and Structural Characteristics

Precise experimental data for 4-Chloro-3-methylthiophenol is not widely published. However, we can consolidate its known identifiers and infer its key physical properties based on data from analogous compounds such as 4-chlorothiophenol and 4-methylthiophenol.

Table 1: Core Identifiers and Estimated Physical Properties of 4-Chloro-3-methylthiophenol

| Property | Value | Source/Basis |

| IUPAC Name | 4-Chloro-3-methylbenzenethiol | |

| Synonyms | 4-Chloro-3-methylthiophenol | |

| CAS Number | 17178-00-6 | [1] |

| Molecular Formula | C₇H₇ClS | [1] |

| Molecular Weight | 158.65 g/mol | [1] |

| Appearance | Expected to be a white to off-white solid | Analogy to substituted thiophenols[2] |

| Odor | Pungent, stench | Characteristic of thiophenols[2][3] |

| Melting Point (°C) | Estimated 45-55 | Analogy to 4-chlorothiophenol (49-53°C)[2] |

| Boiling Point (°C) | Estimated >200 | Analogy to 4-chlorothiophenol (205-207°C)[2] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, toluene) | General property of thiophenols[4] |

| pKa | Estimated 6-7 | Thiophenol (~6.6), electron-withdrawing groups increase acidity.[4] |

Note: Due to the limited availability of specific experimental data for 4-Chloro-3-methylthiophenol (CAS 17178-00-6), some physical properties are estimated based on structurally similar compounds.

PART 2: Chemical Reactivity and Synthetic Utility

The chemical behavior of 4-Chloro-3-methylthiophenol is primarily dictated by the thiol (-SH) functional group, a potent nucleophile and a mild acid. The chlorine and methyl substituents modulate this reactivity through inductive and hyperconjugative effects.

Acidity and Thiophenolate Formation

Similar to other thiophenols, the proton of the sulfhydryl group is acidic. Treatment with a base, such as sodium hydroxide or an alkoxide, readily deprotonates the thiol to form the corresponding 4-chloro-3-methylthiophenolate anion. This anion is a powerful nucleophile, significantly more so than its phenoxide counterpart, making it a key intermediate in various synthetic transformations.

Caption: Deprotonation to form the highly nucleophilic thiophenolate.

Nucleophilic Substitution (S-Alkylation and S-Arylation)

The thiophenolate anion readily participates in Sₙ2 reactions with alkyl halides to form thioethers (sulfides). This S-alkylation is a robust and high-yielding reaction, fundamental to installing the 4-chloro-3-methylthiophenyl moiety into a target molecule.

Caption: S-Alkylation via Sₙ2 reaction to form a thioether.

Oxidation to Disulfides

Thiophenols are susceptible to oxidation, often by mild oxidizing agents like air (oxygen), to form diaryl disulfides. This reaction is typically reversible, with the disulfide bond being readily cleaved by reducing agents to regenerate the thiol. This redox behavior is a hallmark of thiol chemistry.

Caption: Reversible oxidation of the thiol to a disulfide.

PART 3: Synthesis Protocols